molecular formula C14H17N3O2S B4445986 N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B4445986
M. Wt: 291.37 g/mol
InChI Key: QUMWCQQBEXSZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important in immune cell development and activation. CP-690,550 has shown potential in the treatment of various autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide selectively inhibits JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide blocks the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are important in immune cell development and activation. This leads to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to have several biochemical and physiological effects, including a reduction in cytokine production and immune cell activation, as well as a decrease in joint inflammation and bone erosion in rheumatoid arthritis patients. N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been shown to improve skin clearance and reduce psoriasis severity in patients with moderate to severe psoriasis.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is its specificity for JAK3, which allows for targeted inhibition of cytokine signaling pathways. However, N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may have off-target effects on other JAK family members, such as JAK1 and JAK2. Additionally, N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may have limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy and safety in clinical use.

Future Directions

For research on N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide include investigating its potential in the treatment of other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Additionally, further studies are needed to elucidate the mechanisms underlying N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide's effects on immune cell development and activation, as well as its potential off-target effects on other JAK family members. Finally, studies on the long-term safety and efficacy of N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide in clinical use are warranted.

Scientific Research Applications

N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to inhibit JAK3 activity and suppress cytokine signaling in immune cells, leading to a reduction in inflammation and immune cell activation. In clinical trials, N-cyclopentyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

N-cyclopentyl-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-8-9(2)20-14-15-7-11(13(19)17(8)14)12(18)16-10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMWCQQBEXSZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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